molecular formula C19H22FN3O2 B11338788 2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11338788
M. Wt: 343.4 g/mol
InChI Key: DZOBLHCKOLFTOC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of fluorophenoxy, pyridinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This intermediate is then reacted with a piperazine derivative that has been functionalized with a pyridin-2-yl group. The final step involves the formation of the ethanone moiety through a suitable carbonylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenoxy and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridinyl and piperazinyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one
  • 2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one
  • 2-(4-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one

Uniqueness

2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22FN3O2/c20-16-4-6-18(7-5-16)25-15-19(24)23-13-11-22(12-14-23)10-8-17-3-1-2-9-21-17/h1-7,9H,8,10-15H2

InChI Key

DZOBLHCKOLFTOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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